1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane
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Overview
Description
1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, and an azocane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the reaction of appropriate precursors with bromine and fluorine sources.
Introduction of the Azocane Moiety: The azocane moiety is introduced through nucleophilic substitution reactions, where the pyridine ring is reacted with azocane under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and conditions may involve the use of catalysts and solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Scientific Research Applications
1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the pyridine ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropyridine-2-carboxylic acid: A related compound with similar structural features but different functional groups.
6-Bromo-5-fluoropyridine-3-carboxylic acid: Another similar compound with variations in the position of substituents on the pyridine ring.
Uniqueness
1-(5-Bromo-6-fluoropyridine-3-carbonyl)azocane is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, as well as the azocane moiety
Properties
IUPAC Name |
azocan-1-yl-(5-bromo-6-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c14-11-8-10(9-16-12(11)15)13(18)17-6-4-2-1-3-5-7-17/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEIMOSQCZYPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=C(N=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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